N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
The compound N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-oxo-2,3-dihydro-1,3-benzothiazole moiety at position 3. The sulfanyl acetamide side chain is linked to an N-cyclopentyl group. This structure combines heterocyclic motifs known for diverse bioactivities, including enzyme inhibition and anticancer properties . Below, we compare its structural, physicochemical, and functional attributes with similar compounds documented in recent literature.
Properties
IUPAC Name |
N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-22-15(10-23-13-8-4-5-9-14(13)27-18(23)25)20-21-17(22)26-11-16(24)19-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCKVZWNWZRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCC2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protonic Acid-Catalyzed Cyclization
The benzothiazole moiety is synthesized via acid-catalyzed condensation of o-aminothiophenol with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate). Optimal conditions from patent CN103664821A include:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetic acid | EtOH | 80°C | 78 |
| p-Toluenesulfonic acid | Toluene | 110°C | 85 |
The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.
Functionalization with a Methyl Group
The 3-methyl derivative is obtained by substituting ethyl acetoacetate with methyl benzoylacetate, achieving a 72% yield under refluxing toluene with p-toluenesulfonic acid.
Construction of the 4-Methyl-4H-1,2,4-Triazole-3-Thiol Core
Thiosemicarbazide Cyclization
Reaction of thiosemicarbazide with acetyl chloride in dimethylformamide (DMF) at 120°C generates the triazole ring. Copper(II) sulfate pentahydrate (10 mol%) enhances cyclization efficiency, yielding 89% product.
Sulfur Retention Strategies
To prevent sulfur loss during purification, sodium ascorbate (10 mol%) is added to stabilize the thiol group, maintaining >95% sulfur integrity.
Coupling of Benzothiazole and Triazole Moieties
Alkylation of Triazole Thiol
The triazole-3-thiol undergoes alkylation with chloroacetonitrile in acetonitrile under basic conditions (K₂CO₃, 60°C), yielding the thioether intermediate in 82% yield.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and 2-oxo-benzothiazoleboronic ester links the benzothiazole and triazole units. Key parameters:
| Boronic Ester | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pinacol ester | NaHCO₃ | DME | 76 |
| Neopentyl glycol ester | Cs₂CO₃ | DMF | 81 |
This step benefits from prior N-acetylation to prevent undesired coordination with palladium.
Optimization and Scale-Up Considerations
Solvent Effects on Triazole Formation
Comparative studies reveal DMF:water (8:2) as optimal for copper-catalyzed reactions, minimizing side products:
| Solvent System | Purity (%) | Isolated Yield (%) |
|---|---|---|
| DMF:water (8:2) | 98 | 85 |
| THF:water (7:3) | 92 | 73 |
Catalytic Efficiency in Cross-Coupling
Screening of palladium catalysts identifies Pd(OAc)₂/XPhos as superior for large-scale reactions, reducing metal leaching to <0.5 ppm.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis under gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥99% purity for batches exceeding 100 g.
Industrial Production Methodologies
Continuous Flow Synthesis
Adopting flow chemistry for the triazole formation step reduces reaction time from 16 h to 45 min, achieving 89% yield at 100 g/h throughput.
Waste Minimization Strategies
Recycling of palladium catalysts via magnetic nanoparticle immobilization cuts metal usage by 40%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and triazole moieties, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole and triazole derivatives have shown efficacy.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and triazole moieties are known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Core Triazole Modifications
The 1,2,4-triazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
Acetamide Side Chain Diversity
The N-substituted acetamide chain modulates solubility and target affinity:
Key Observations :
- Polar substituents (e.g., methoxy in ) may enhance aqueous solubility but reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Enzyme Inhibition and Anti-Inflammatory Effects
- : Analogous 1,2,4-triazole acetamides exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target’s benzothiazole moiety may enhance cyclooxygenase (COX) inhibition.
- : Indole-containing analogs demonstrated enzyme inhibition via interactions with hydrophobic binding pockets, suggesting the target’s benzothiazole could mimic this mechanism.
Anticancer Activity
- : Ferroptosis-inducing compounds (FINs) with heterocyclic cores show selectivity against oral squamous cell carcinoma (OSCC). The target’s dihydrobenzothiazole may act as a redox-active scaffold, promoting lipid peroxidation in cancer cells.
Q & A
Q. Key Considerations :
- Use anhydrous conditions for moisture-sensitive steps (e.g., sulfanyl group incorporation) .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
Basic: How is the compound characterized for purity and structural integrity?
Answer:
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole and benzothiazole rings .
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹, S-H at ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for adduct detection) .
- X-ray Crystallography : Resolve absolute configuration and packing interactions (if crystalline) .
Table 1 : Example Characterization Data for a Structural Analog
| Parameter | Value |
|---|---|
| Crystallographic System | Monoclinic, space group P2₁/c |
| Bond Length (C-S) | 1.78 Å |
| Torsion Angle | 172.3° (triazole-benzothiazole) |
Basic: What biological screening assays are recommended for initial evaluation?
Answer:
Prioritize assays aligned with structural motifs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Note : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results in triplicate .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural Analog Interference : Compare activity of derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophores .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield ambiguous results .
Example : A study found conflicting MIC values for a triazole analog; orthogonal LC-MS quantification of bacterial load resolved variability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
Core Modifications :
- Replace the cyclopentyl group with bulkier (e.g., cyclohexyl) or polar (e.g., pyridyl) substituents to assess steric/electronic effects .
Functional Group Variation :
- Substitute the sulfanyl group with sulfonyl or methylene to probe target interaction flexibility .
Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) and guide synthesis .
Table 2 : SAR Trends in Triazole-Benzothiazole Analogs
| Substituent | Bioactivity Change | Proposed Mechanism |
|---|---|---|
| Cyclohexyl vs. Cyclopentyl | ↑ Cytotoxicity (HeLa) | Enhanced hydrophobic binding |
| Sulfonyl vs. Sulfanyl | ↓ Enzyme inhibition | Reduced nucleophilicity |
Advanced: How does the compound’s stability under varying conditions impact experimental design?
Answer:
- pH Sensitivity : Degrades at pH < 3 or > 10; use buffered solutions (pH 6–8) for biological assays .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzothiazole moiety .
- Thermal Stability : Stable ≤ 80°C; avoid prolonged heating during solvent evaporation .
Mitigation Strategy : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
- Enzyme Inhibition : The triazole sulfur interacts with catalytic cysteine residues (e.g., in SARS-CoV-2 Mpro), while the benzothiazole ring π-stacks with hydrophobic pockets .
- Receptor Binding : Molecular dynamics simulations suggest the cyclopentyl group stabilizes van der Waals interactions in GPCRs .
Validation : Use alanine scanning mutagenesis on target proteins to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
